molecular formula C20H26ClNO B1440788 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride CAS No. 152009-32-0

2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1440788
CAS No.: 152009-32-0
M. Wt: 331.9 g/mol
InChI Key: XFBPPGWAXQESSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the piperidine group of chemicals. It has the molecular formula C20H26ClNO and a molecular weight of 331.9 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a benzylphenoxyethyl group.

Preparation Methods

The synthesis of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-benzylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzylphenoxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    2-[2-(4-Methylphenoxy)ethyl]piperidine hydrochloride: This compound has a similar structure but with a methyl group instead of a benzyl group, which may result in different chemical and biological properties.

    2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride:

    2-[2-(4-Methoxyphenoxy)ethyl]piperidine hydrochloride: The methoxy group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

2-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-6-17(7-3-1)16-18-9-11-20(12-10-18)22-15-13-19-8-4-5-14-21-19;/h1-3,6-7,9-12,19,21H,4-5,8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBPPGWAXQESSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.